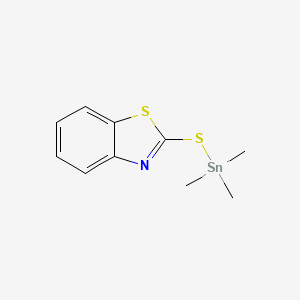
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a cyano group, a naphthalene sulfonyl group, and a phenylalanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is reacted with chlorosulfonic acid to form naphthalene sulfonyl chloride.
Coupling with L-Phenylalanine: The naphthalene sulfonyl chloride is then reacted with L-phenylalanine in the presence of a base such as triethylamine to form N-(naphthalene-1-sulfonyl)-L-phenylalanine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and phenylalanine moieties.
Reduction: Reduced forms of the cyano and sulfonyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonyl and phenylalanine moieties can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-N-(naphthalene-1-sulfonyl)-D-phenylalanine: The D-isomer of the compound.
4-Cyano-N-(benzene-1-sulfonyl)-L-phenylalanine: A similar compound with a benzene sulfonyl group instead of a naphthalene sulfonyl group.
4-Cyano-N-(naphthalene-1-sulfonyl)-L-tyrosine: A similar compound with a tyrosine moiety instead of phenylalanine.
Uniqueness
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is unique due to the combination of its cyano, naphthalene sulfonyl, and phenylalanine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
80852-44-4 |
|---|---|
Molekularformel |
C20H16N2O4S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(2S)-3-(4-cyanophenyl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O4S/c21-13-15-10-8-14(9-11-15)12-18(20(23)24)22-27(25,26)19-7-3-5-16-4-1-2-6-17(16)19/h1-11,18,22H,12H2,(H,23,24)/t18-/m0/s1 |
InChI-Schlüssel |
BZAPTQJBMNCSQJ-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)C#N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


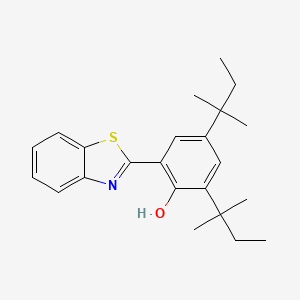
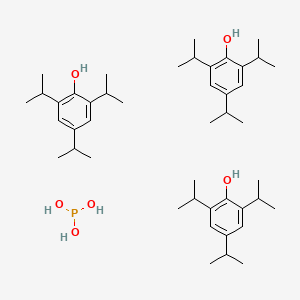

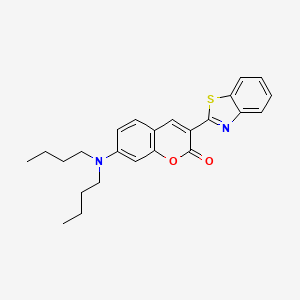
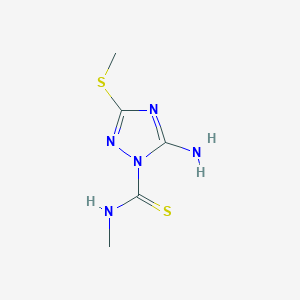

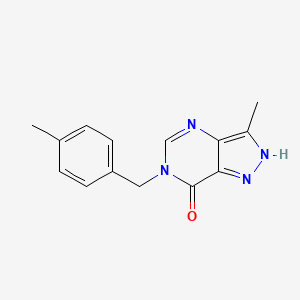
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)

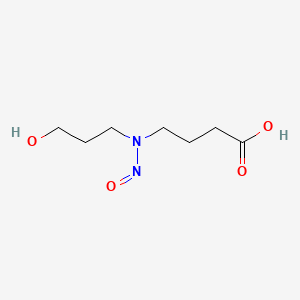

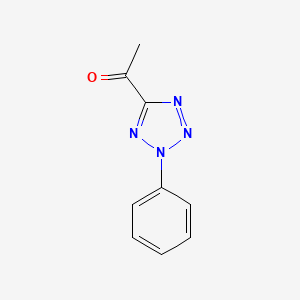
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
